1,5-Dihydroxyxanthone Exhibits 2.5-Fold More Potent EGFR Tyrosine Kinase Inhibition than its 1,7-Isomer
In a direct comparative study, 1,5-Dihydroxyxanthone demonstrated significantly superior potency as an EGFR tyrosine kinase inhibitor compared to its structural isomer, 1,7-dihydroxyxanthone [1]. The assay was conducted under identical experimental conditions, allowing for a direct comparison of their IC50 values [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 90.34 nM |
| Comparator Or Baseline | 1,7-Dihydroxyxanthone: 223 nM |
| Quantified Difference | Approximately 2.5-fold more potent |
| Conditions | In vitro EGFR tyrosine kinase assay |
Why This Matters
This quantifiable 2.5-fold difference in potency is a critical selection criterion for researchers prioritizing EGFR inhibition, directly impacting the required working concentration and potential downstream effects.
- [1] Duangsrisai, S., et al. (2014). Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia. *Molecules*, *19*(12), 19923-19934. View Source
